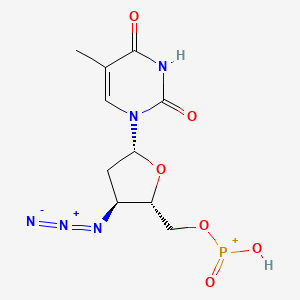

Phosphazide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

124930-59-2 |

|---|---|

Fórmula molecular |

C10H13N5O6P+ |

Peso molecular |

330.21 g/mol |

Nombre IUPAC |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium |

InChI |

InChI=1S/C10H12N5O6P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(21-8)4-20-22(18)19/h3,6-8H,2,4H2,1H3,(H-,12,16,17,18,19)/p+1/t6-,7+,8+/m0/s1 |

Clave InChI |

HXXOFKXVESEZNB-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[P+](=O)O)N=[N+]=[N-] |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[P+](=O)O)N=[N+]=[N-] |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[P+](=O)O)N=[N+]=[N-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3'-azido-2',3'-dideoxythymidine 5'-H-phoshonate AZT 5'-H-phosphonate Nikavir phosphazid phosphazide |

Origen del producto |

United States |

Foundational & Exploratory

The Phosphazide Intermediate in the Staudinger Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Staudinger reaction, first reported by Hermann Staudinger in 1919, is a cornerstone of modern organic synthesis, providing a mild and efficient method for the reduction of azides to primary amines.[1][2] The reaction proceeds through a series of fascinating intermediates, the first and most critical of which is the phosphazide. While often transient and elusive, the this compound intermediate dictates the reaction's kinetics and is the lynchpin for subsequent transformations, including the widely used Staudinger ligation for bioconjugation.[][4] This guide offers an in-depth examination of the this compound intermediate, covering its mechanism, stability, characterization, and its pivotal role in synthetic chemistry.

Mechanism of this compound Formation and Decomposition

The Staudinger reaction is initiated by the nucleophilic attack of a trivalent phosphorus compound, typically a phosphine, on the terminal nitrogen (Nγ) of an organic azide.[5][6] This initial step, which is often the rate-determining step of the overall reaction, forms the linear this compound intermediate (also referred to as a phosphine azide).[6][7]

The this compound is generally unstable and rapidly undergoes a distinctive intramolecular rearrangement. It cyclizes through a four-membered transition state, leading to the extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process.[8][9] This irreversible step yields an iminophosphorane, also known as an aza-ylide.[5][10] In the classic Staudinger reduction, this iminophosphorane is subsequently hydrolyzed by water to produce the final primary amine and a stable phosphine oxide byproduct.[1][11]

Structure, Stability, and Isolation

For many years, phosphazides were considered purely transient species, detectable only through spectroscopic methods under specific conditions.[12][13] However, subsequent research has shown that their stability is highly dependent on steric and electronic factors, and a number of phosphazides have now been successfully isolated and characterized.[12][14]

Computational studies have revealed that phosphazides can exist as two main geometric isomers: s-cis and s-trans. The s-cis conformer is required for the cyclization and subsequent N₂ elimination.[14] The isomerization to the more stable s-trans form can occur when suitable stabilizing substituents are present, which can render the intermediate isolable.[14][15]

The key factors influencing this compound stability are:

-

Electronic Effects: Electron-donating substituents on the phosphine and electron-withdrawing substituents on the azide stabilize the this compound intermediate.[14] This is because electron-donating groups on the phosphorus atom increase its nucleophilicity for the initial attack but can stabilize the resulting phosphonium center, while electron-withdrawing groups on the azide delocalize the negative charge on the adjacent nitrogen.

-

Steric Hindrance: The presence of bulky substituents on either the phosphine (e.g., cyclohexyl, tert-butyl) or the azide can kinetically stabilize the this compound by sterically hindering the conformational changes required to achieve the four-membered transition state for N₂ extrusion.[12][14]

Quantitative Data: Kinetics and Thermodynamics

The kinetics of the Staudinger reaction can follow either first-order or second-order rate laws. The order depends on whether the rate-limiting step is the unimolecular decomposition of the this compound or the initial bimolecular formation of the intermediate.[16] In many synthetically useful variations, including the Staudinger ligation, the initial formation of the this compound is the rate-determining step, and the reaction follows second-order kinetics.[7][16][17] The rate of this step is significantly influenced by the electronic properties of the reactants and the polarity of the solvent.[17]

Table 1: Kinetic Data for this compound Formation (Rate-Limiting Step)

| Phosphine | Azide | Solvent | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Triphenylphosphine | 1-Azido-4-nitrobenzene | Not specified | 0.611 | [16] |

| Methyl 2-(diphenylphosphanyl)benzoate | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | CD₃CN/D₂O (1/1) | up to 18 | [16] |

| (Diphenylphosphino)methanethiol | Glycyl-azide peptide | Not specified | 7.7 x 10⁻³ | [7] |

| Generic Phosphine (classic ligation) | Generic Azide | Not specified | 1.9 x 10⁻³ |[16] |

The formation of a stable this compound has been studied thermodynamically, confirming the process is enthalpically favorable but entropically disfavored, as expected for a bimolecular reaction.

Table 2: Thermodynamic Parameters for this compound Formation

| Phosphine | Azide | Parameter | Value | Reference |

|---|---|---|---|---|

| Tricyclohexylphosphine | 1-Adamantylazide | Enthalpy of Formation (ΔH) | -18.7 kcal mol⁻¹ | [12] |

| Tricyclohexylphosphine | 1-Adamantylazide | Entropy of Formation (ΔS) | -52.5 cal mol⁻¹ K⁻¹ |[12] |

Spectroscopic Characterization

Due to its often transient nature, the direct observation of the this compound intermediate requires careful experimental design and spectroscopic monitoring, typically at low temperatures.

-

³¹P NMR Spectroscopy: This is the most powerful technique for observing phosphorus-containing intermediates. While the subsequent aza-ylide often shows a characteristic signal around +15 ppm, the this compound intermediate has been observed as a distinct species.[17] For example, the reaction of phenyl azide with a specific phosphine yielded a stable intermediate with a ³¹P NMR resonance at approximately +13 ppm.[17] The exact chemical shift is highly dependent on the substituents and the solvent.

-

IR Spectroscopy: The azide group (N₃) has a very strong and sharp characteristic absorption band typically found between 2100 and 2160 cm⁻¹. The formation of the this compound intermediate leads to the disappearance of this band, which can be monitored to follow the reaction progress.

Role in the Staudinger Ligation

The Staudinger ligation is a highly significant modification of the classic reaction, developed for bioconjugation, that creates a stable amide bond.[1][][4] In this reaction, the phosphine reagent is engineered with an ortho-positioned electrophilic trap, such as a methyl ester.[1] The this compound intermediate forms and decomposes to the aza-ylide as in the classic reaction. However, the nucleophilic nitrogen of the aza-ylide is then "trapped" by the intramolecular electrophile, leading to a new intermediate that hydrolyzes to form a stable amide bond, covalently linking the two original molecules.[][17] The formation of the this compound is the crucial first step that enables the generation of the key aza-ylide nucleophile required for this powerful ligation chemistry.

Experimental Protocols

The following is a general protocol for conducting a Staudinger reduction, which can be adapted for mechanistic studies aimed at observing the this compound intermediate, for instance, by running the reaction at low temperature and monitoring via ³¹P NMR.

General Protocol for Staudinger Reduction [8][9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) (e.g., 0.1 M concentration).

-

Addition of Reagents: Add triphenylphosphine (1.1 - 2.0 eq) to the solution, followed by the addition of water (5.0 - 10.0 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 65 °C). The reaction progress can be monitored by TLC or by observing the cessation of N₂ gas evolution. Typically, reactions are complete within 2-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Optional (for Boc protection of the resulting amine): Add di-tert-butyl dicarbonate (2.0 eq) and stir for an additional 1 hour.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired amine.

Conclusion

The this compound, once relegated to the status of a fleeting, hypothetical species, is now understood to be a structurally rich and mechanistically vital intermediate in the Staudinger reaction. Its stability and reactivity are governed by a predictable interplay of steric and electronic factors. A thorough understanding of the this compound's properties is not only fundamental to the classic azide reduction but is also critical for the rational design of advanced synthetic methods, such as the Staudinger ligation, which has become an indispensable tool in chemical biology and drug development. The continued study of this key intermediate will undoubtedly unlock further innovations in organic and bioorthogonal chemistry.

References

- 1. Staudinger_reaction [chemeurope.com]

- 2. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. raineslab.com [raineslab.com]

- 8. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 9. chemistry-reaction.com [chemistry-reaction.com]

- 10. Staudinger Reaction [organic-chemistry.org]

- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchwith.montclair.edu [researchwith.montclair.edu]

- 14. Ab initio study of the Staudinger reaction [ch.ic.ac.uk]

- 15. Ab initio study of the Staudinger reaction [rsc.org]

- 16. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Isolation of Stable Phosphazides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of stable phosphazides. Primarily focusing on the Staudinger reaction as the synthetic route, this document details the crucial factors governing the stability of the transient phosphazide intermediate, with a particular emphasis on the role of sterically demanding substituents. Experimental protocols for synthesis and purification are outlined, and quantitative data on the stability and spectroscopic characteristics of these compounds are presented in clearly structured tables. Furthermore, the guide explores the burgeoning applications of stable phosphazides in medicinal chemistry and drug development, highlighting their potential as enzyme inhibitors and bioorthogonal prodrug moieties. Visual diagrams generated using Graphviz are provided to illustrate key reaction mechanisms and experimental workflows.

Introduction to Phosphazides

Phosphazides, characterized by the R₃P=N-N=N-R' linkage, are pivotal intermediates in the century-old Staudinger reaction, which classically involves the reaction of a phosphine with an organic azide to ultimately yield an iminophosphorane (aza-ylide) and dinitrogen gas. For many years, phosphazides were considered transient species, detectable only by spectroscopic methods under specific conditions. However, research over the past few decades has demonstrated that through strategic synthetic design, these intermediates can be stabilized, isolated, and characterized.

The ability to isolate and handle stable phosphazides has opened new avenues for their application, particularly in the fields of chemical biology and medicinal chemistry. Their unique reactivity and bioorthogonal nature make them attractive candidates for the development of novel therapeutic agents and drug delivery systems. This guide aims to provide researchers and drug development professionals with the core knowledge required to synthesize, isolate, and utilize these fascinating molecules.

Synthesis of Stable Phosphazides

The cornerstone of this compound synthesis is the Staudinger reaction , a versatile and high-yielding transformation. The initial step of this reaction is the nucleophilic attack of a phosphine on the terminal nitrogen atom of an organic azide, forming the this compound intermediate.

The Staudinger Reaction Mechanism

The reaction proceeds through a well-studied mechanism that begins with the formation of the this compound. This intermediate can then undergo intramolecular cyclization to form a four-membered ring, which subsequently collapses to release dinitrogen gas and form the iminophosphorane.

Strategies for Stabilizing this compound Intermediates

The key to isolating stable phosphazides lies in slowing down or preventing the decomposition of the intermediate to the iminophosphorane. The primary strategy to achieve this is through the use of sterically bulky substituents on the phosphine.[1] Large, sterically demanding groups, such as tert-butyl or neopentyl, hinder the intramolecular cyclization required for nitrogen extrusion, thereby increasing the kinetic stability of the this compound.[1][2]

Electron-donating or -withdrawing groups on the azide can also influence the stability of the this compound intermediate.[3]

Experimental Protocols

General Synthesis of a Stable this compound

This protocol describes a general method for the synthesis of a stable this compound using a sterically hindered phosphine.

Materials:

-

Sterically hindered phosphine (e.g., di-tert-butylneopentylphosphine)

-

Organic azide (e.g., benzyl azide)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Under an inert atmosphere, dissolve the sterically hindered phosphine (1.0 eq) in the anhydrous solvent in a Schlenk flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of the organic azide (1.0 eq) in the same anhydrous solvent to the phosphine solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphine signal and the appearance of a new signal corresponding to the this compound.

-

Once the reaction is complete, remove the solvent in vacuo to yield the crude this compound.

Purification of Stable Phosphazides

Stable phosphazides can often be purified using standard laboratory techniques.

3.2.1. Crystallization

Crystallization is a highly effective method for purifying solid phosphazides.[4][5][6][7][8][9]

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of a polar and a non-polar solvent like ethyl acetate/hexanes or dichloromethane/pentane).[10]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

3.2.2. Flash Column Chromatography

For non-crystalline or oily phosphazides, or for separating mixtures, flash column chromatography is a suitable purification method.[8][11][12][13]

General Protocol:

-

Select an appropriate solvent system (eluent) based on thin-layer chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[11]

-

Pack a silica gel column with the chosen eluent. For acid-sensitive phosphazides, the silica gel can be deactivated by pre-flushing with a solvent mixture containing a small amount of triethylamine (1-3%).[1]

-

Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure this compound.

-

Combine the pure fractions and remove the solvent in vacuo.

Characterization and Stability

Spectroscopic Characterization

³¹P NMR Spectroscopy is the most powerful tool for characterizing phosphazides. The phosphorus atom in a this compound has a distinct chemical shift that allows for its unambiguous identification and differentiation from the starting phosphine and the final iminophosphorane product.

Table 1: General ³¹P NMR Chemical Shift Ranges for Relevant Phosphorus Compounds

| Compound Type | Structure | Typical ³¹P Chemical Shift (δ, ppm) |

| Tertiary Phosphine | R₃P | -60 to +20 |

| This compound | R₃P-N=N-N-R' | +10 to +40 |

| Iminophosphorane | R₃P=NR' | -10 to +30 |

| Phosphine Oxide | R₃P=O | +20 to +60 |

Note: Chemical shifts are relative to 85% H₃PO₄ and can vary depending on the specific substituents and solvent.[2][3][4][14][15][16][17][18][19][20]

Thermal Stability

The thermal stability of phosphazides is a critical parameter, especially for their potential application in materials science and drug development. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature and other thermal properties.

Table 2: Illustrative Thermal Stability Data for this compound-Derived Polymers

| Polymer Structure | T₀.₁ (°C in N₂)¹ | Tₘₐₓ (°C in N₂) ² | Char Yield (%) |

| Poly(arylene iminophosphorane) 1 | 356 | 360 | - |

| Poly(arylene iminophosphorane) 2 | 407 | 514 | - |

| Aromatic Polyphosphazene | - | >441 | 53 |

¹ Temperature at 10% weight loss. ² Temperature of maximum rate of decomposition. Data adapted from studies on polymers derived from this compound precursors, indicating the inherent stability of the P=N bond.[3][21]

Applications in Drug Development

The unique properties of stable phosphazides make them promising candidates for various applications in drug discovery and development.

This compound Derivatives as Enzyme Inhibitors

Recent studies have shown that this compound derivatives can act as potent and selective enzyme inhibitors. For example, a coumarin-phosphazide derivative has been identified as a multi-target agent for Alzheimer's disease, exhibiting potent inhibition of acetylcholinesterase (AChE) and β-amyloid aggregation.[22]

Table 3: Inhibitory Activity of a Coumarin-Phosphazide Derivative (8b)

| Target | IC₅₀ (nM) |

| Acetylcholinesterase (AChE) | 34.96 |

| Butyrylcholinesterase (BuChE) | 133.2 |

| MMP-2 | 441.33 |

| Self-induced Aβ₁₋₄₂ aggregation | 337.77 |

Data from Ewies et al. (2019).[22] This example highlights the potential for designing this compound-containing molecules with specific biological activities.

Phosphazides in Prodrug Design: A Bioorthogonal Approach

The Staudinger ligation, a modification of the Staudinger reaction, has emerged as a powerful tool in bioconjugation and prodrug design.[23] A this compound-based prodrug strategy can be envisioned where a biologically active molecule is masked with an azide group. This prodrug remains inactive until it encounters a specific phosphine-containing molecule, triggering the release of the active drug via a Staudinger-type reaction.

A particularly elegant approach involves the design of prodrugs that are activated by endogenous molecules, such as glutathione (GSH) . The intracellular environment of cancer cells often has elevated levels of GSH, which can be exploited for targeted drug delivery.[5][6][10][15][17]

This strategy offers the potential for tumor-selective drug release, minimizing off-target toxicity.

Conclusion

The synthesis and isolation of stable phosphazides have transitioned from a chemical curiosity to a vibrant area of research with significant potential in medicinal chemistry and drug development. The ability to control the stability of the this compound intermediate through steric and electronic modifications of the phosphine and azide reactants has been a key enabling factor. This guide has provided an overview of the fundamental principles, experimental procedures, and emerging applications of stable phosphazides. As our understanding of the chemistry and biology of these compounds continues to grow, we can expect to see the development of novel this compound-based therapeutics and drug delivery systems with enhanced efficacy and selectivity.

References

- 1. Purification [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biotage.com [biotage.com]

- 12. Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. science.uct.ac.za [science.uct.ac.za]

- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 15. Glutathione-triggered prodrugs: Design strategies, potential applications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. orgsyn.org [orgsyn.org]

- 17. A novel glutathione-triggered theranostic prodrug for anticancer and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lib.ysu.am [lib.ysu.am]

- 20. trilinkbiotech.com [trilinkbiotech.com]

- 21. Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New phosphazine and this compound derivatives as multifunctional ligands targeting acetylcholinesterase and β-Amyloid aggregation for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]

The Electronic Structure and Bonding of Phosphazides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphazides, typically encountered as transient intermediates in the renowned Staudinger reaction, represent a fascinating class of phosphorus-nitrogen compounds.[1] Their fleeting existence has historically posed challenges to detailed characterization, but the synthesis of stabilized analogues has opened the door to a deeper understanding of their electronic structure and bonding.[1] This guide provides a comprehensive overview of the fundamental principles governing phosphazide chemistry, focusing on their formation, electronic configuration, bonding models, and the key experimental and computational techniques used for their characterization.

Introduction to Phosphazides

Phosphazides, also known as phosphatriazenes, are compounds containing a phosphorus atom bonded to a triaza group (-N₃). They are most notably formed during the initial step of the Staudinger reaction, which involves the nucleophilic attack of a phosphine on the terminal nitrogen of an organic azide.[2][3] While often short-lived, phosphazides can be stabilized and isolated by employing phosphines with sterically bulky substituents or azides with electron-withdrawing groups.[4][5] This stabilization is crucial for allowing detailed structural and spectroscopic analysis.

The general structure of a this compound is R₃P-N₁-N₂-N₃-R'. The stability and reactivity of this intermediate are pivotal, as it typically undergoes rapid intramolecular cyclization, eliminates dinitrogen (N₂), and forms a stable iminophosphorane (R₃P=NR'), the final product of the Staudinger reaction.[3]

The Staudinger Reaction: The Genesis of Phosphazides

The Staudinger reaction is the primary and most efficient pathway for the formation of phosphazides.[2] The mechanism involves the nucleophilic addition of a trivalent phosphine to the terminal nitrogen atom of an azide.[2] This initial step forms the this compound intermediate, which exists in equilibrium with the starting materials.[5] The subsequent fate of the this compound is highly dependent on its structure and the reaction conditions.

The reaction can be visualized as a multi-step process:

-

Formation of the this compound: A phosphine (R₃P) attacks an organic azide (R'N₃) to form the linear this compound intermediate (R₃PN₃R').

-

Cyclization and N₂ Elimination: The this compound intermediate cyclizes to form a four-membered PNNN ring. This transition state is unstable and readily decomposes, releasing a molecule of dinitrogen (N₂).

-

Formation of Iminophosphorane: The loss of N₂ results in the formation of an iminophosphorane (also known as a phosphazene or aza-ylide).

-

Hydrolysis (Staudinger Reduction): If water is present, the iminophosphorane can be hydrolyzed to yield a primary amine (R'NH₂) and a phosphine oxide (R₃P=O).[2][3]

Figure 1. The generalized mechanism of the Staudinger reaction.

Electronic Structure and Bonding

The bonding in phosphazides is complex and has been the subject of computational studies. Ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure.[6]

3.1. Isomerism and Stability

Phosphazides can exist as s-cis and s-trans isomers, referring to the conformation around the central N-N bond. Computational studies have shown that the s-cis isomer is a prerequisite for the subsequent cyclization and nitrogen elimination.[6] However, most stable, isolable phosphazides that have been characterized by X-ray crystallography adopt the s-trans configuration.[6] This suggests that the formation of stable s-trans isomers may occur via the initial formation of the s-cis this compound, followed by isomerization.[6]

The stability of the this compound intermediate is enhanced by:

-

Steric Hindrance: Bulky substituents on the phosphine (e.g., tert-butyl groups) or the azide can sterically disfavor the formation of the cyclic transition state required for N₂ elimination.[5]

-

Electronic Effects: Electron-withdrawing groups on the azide and electron-donating groups on the phosphine can stabilize the linear this compound structure.[6]

3.2. Bonding Models

The bonding within the P-N-N-N chain is best described by a combination of resonance structures, indicating delocalized π-electron density. The P-N bond exhibits partial double bond character, which is more significant in the s-trans isomer.[6] Natural Bond Orbital (NBO) analysis reveals a p-type lone pair on the nitrogen atom attached to phosphorus (Nα). The key interaction stabilizing the structure is the delocalization of this lone pair into the π* orbital of the adjacent N=N bond (nₚ(Nα) → π*(Nβ=Nγ)).[6] The strength of this interaction differs between isomers and is a key factor in determining their relative stability.[6]

Structural and Spectroscopic Characterization

A combination of crystallographic and spectroscopic techniques is essential for the unambiguous characterization of phosphazides.

4.1. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and precise geometric parameters for stable phosphazides.[7][8][9] This technique allows for the direct measurement of bond lengths and angles, confirming the connectivity and conformation of the molecule.

| Parameter | Typical Range (Å) | Description |

| P-Nα Bond Length | 1.63 - 1.75 Å | Shorter than a typical P-N single bond (~1.77 Å), indicating partial double bond character.[5][10] |

| Nα-Nβ Bond Length | 1.23 - 1.35 Å | Intermediate between a single and double bond. |

| Nβ-Nγ Bond Length | 1.13 - 1.20 Å | Approaching the length of an N≡N triple bond.[10] |

Table 1: Typical Bond Lengths in Phosphazides from Crystallographic and Computational Data.[5][6][10]

4.2. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is an invaluable tool for studying phosphorus-containing compounds.[11] It is highly sensitive for detecting the formation of this compound intermediates and monitoring reaction progress.[5] Phosphazides typically show characteristic chemical shifts that are distinct from both the starting phosphine and the final iminophosphorane product.

| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |

| Trialkyl/Triarylphosphines | -60 to +20 |

| This compound Intermediates | +10 to +40 |

| Iminophosphoranes (Phosphazenes) | -20 to +30 |

| Phosphine Oxides | +25 to +60 |

Table 2: Representative ³¹P NMR Chemical Shift Ranges (referenced to 85% H₃PO₄).[12][13][14]

4.3. Vibrational Spectroscopy (IR & Raman)

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic azide functional group. The asymmetric stretching vibration (νₐₛ) of the N₃ group in a this compound gives rise to a strong, sharp absorption band.

| Vibration Mode | Typical Frequency Range (cm⁻¹) | Description |

| N₃ Asymmetric Stretch (νₐₛ) | 2100 - 2150 cm⁻¹ | Strong, characteristic absorption for the azide moiety.[15][16] |

| N₃ Symmetric Stretch (νₛ) | 1250 - 1350 cm⁻¹ | Weaker absorption.[17] |

Table 3: Characteristic Infrared Absorption Frequencies for Phosphazides.

Experimental Protocols

Figure 2. General experimental workflow for this compound synthesis and characterization.

5.1. Protocol: Synthesis of a Stable this compound

This protocol is a generalized procedure for the synthesis of a this compound stabilized by steric hindrance.

-

Preparation: Under an inert atmosphere (N₂ or Argon), add a solution of a sterically hindered phosphine (e.g., di-tert-butylphenylphosphine) (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of the desired organic azide (e.g., adamantyl azide) (1.0 eq) in anhydrous THF dropwise over 15 minutes with vigorous stirring.

-

Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by ³¹P NMR spectroscopy until the signal for the starting phosphine is consumed and a new signal corresponding to the this compound appears.

-

Isolation: Once the reaction is complete, remove the solvent under reduced pressure (in vacuo) to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., pentane or a hexane/dichloromethane mixture) at low temperature (-20 °C) to obtain crystalline material suitable for analysis.

5.2. Protocol: ³¹P NMR Spectroscopic Analysis

-

Sample Preparation: In an inert atmosphere glovebox, dissolve 5-10 mg of the this compound sample in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Referencing: Use an external standard of 85% H₃PO₄ (assigned a chemical shift of 0 ppm).[11][18]

-

Acquisition: Acquire the spectrum on a suitable NMR spectrometer. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single sharp peak for each unique phosphorus environment.[18][19]

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the external standard.

5.3. Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: Select a suitable single crystal (ideally >20 µm in all dimensions) of the purified this compound under a microscope and mount it on a goniometer head, often using cryo-oil and flash-cooling in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and degradation.[7]

-

Data Collection: Mount the crystal on a single-crystal X-ray diffractometer.[7][20] An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on an area detector.[9][21]

-

Structure Solution: The collected diffraction intensities are processed to determine the unit cell dimensions and symmetry. The "phase problem" is solved using direct methods or other computational techniques to generate an initial electron density map.[21]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.[9]

5.4. Protocol: Computational Analysis (DFT)

-

Model Building: Construct the initial 3D structure of the this compound molecule (s-cis and s-trans isomers) using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization without constraints using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[22] This calculation finds the lowest energy conformation (the optimized structure).

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the IR spectrum.

-

Bonding Analysis: Conduct further analysis on the optimized structure, such as Natural Bond Orbital (NBO) analysis, to investigate orbital interactions, charge distribution, and bond orders, providing deeper insight into the electronic structure.[22][23]

Conclusion

Phosphazides, while often transient, are key intermediates that dictate the course of the Staudinger reaction. By leveraging sterically demanding or electronically tuned substrates, these species can be isolated and studied, revealing a rich and complex electronic structure. A synergistic approach combining X-ray crystallography for precise geometric data, ³¹P NMR and IR spectroscopy for functional group identification and reaction monitoring, and DFT calculations for a deep understanding of bonding and stability, is essential for advancing the chemistry of this important class of molecules. This knowledge is fundamental for researchers in synthetic chemistry and can inform the design of novel reagents and ligands for applications in materials science and drug development.

References

- 1. researchwith.montclair.edu [researchwith.montclair.edu]

- 2. jk-sci.com [jk-sci.com]

- 3. Staudinger Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ab initio study of the Staudinger reaction [rsc.org]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. rigaku.com [rigaku.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. 31P [nmr.chem.ucsb.edu]

- 14. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. barron.rice.edu [barron.rice.edu]

- 19. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 20. excillum.com [excillum.com]

- 21. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DFT-Based Study of the Structure, Stability, and Spectral and Optical Properties of Gas-Phase NbMgn (n = 2–12) Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Staudinger Ligation: A Technical Guide to its Historical Development and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of the Staudinger ligation, a cornerstone of bioorthogonal chemistry. We will delve into its origins, mechanistic evolution, and key milestones, providing quantitative data, detailed experimental protocols, and visual representations of its core principles and applications. This guide is designed to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, biology, and drug development who are leveraging or looking to leverage this powerful bioconjugation technique.

From a Century-Old Reaction to a Bioorthogonal Mainstay: A Historical Perspective

The journey of the Staudinger ligation began long before its application in biological systems. In 1919, Hermann Staudinger and J. Meyer first described the reaction between an azide and a phosphine to form an iminophosphorane, a transformation now famously known as the Staudinger reaction.[1] For decades, this reaction was primarily utilized in organic synthesis for the conversion of azides to amines.

The revolutionary adaptation of this classic reaction for biological applications occurred in 2000, when the Bertozzi group envisioned its potential for bioconjugation.[2] They ingeniously modified the phosphine reagent by introducing an electrophilic trap (an ester group) ortho to the phosphorus atom. This modification allowed for the intramolecular capture of the initially formed aza-ylide intermediate, leading to the formation of a stable amide bond in aqueous environments.[3] This novel transformation was termed the Staudinger ligation . Its bioorthogonal nature, meaning the reacting partners (azide and phosphine) are abiotic and do not interfere with native cellular processes, made it an ideal tool for chemical biologists.[4]

A significant advancement came in the same year with the nearly simultaneous development of the traceless Staudinger ligation by the research groups of Raines and Bertozzi.[5] This refined version utilizes a phosphinothiol reagent, which, after the ligation, is cleaved off, leaving behind a native amide bond without any residual atoms from the phosphine reagent.[1][6] This "traceless" feature is particularly valuable in applications like protein synthesis and modification, where preserving the native chemical structure is paramount.

Quantitative Analysis of Staudinger Ligation Reactions

The efficiency of the Staudinger ligation is influenced by various factors, including the electronic properties of the reactants and the reaction conditions. The following tables summarize key quantitative data from the literature to provide a comparative overview.

| Reactants | Reaction Type | Second-Order Rate Constant (k₂) | Yield (%) | Notes |

| Methyl 2-(diphenylphosphino)benzoate + Benzyl Azide | Standard Staudinger Ligation | (2.5 ± 0.2) × 10⁻³ M⁻¹s⁻¹ | - | Rate determined by ³¹P NMR spectroscopy.[7] |

| (Diphenylphosphino)methanethiol derivative + Azido-glycyl peptide | Traceless Staudinger Ligation | 7.7 × 10⁻³ M⁻¹s⁻¹ | 95% | The rate-determining step is the formation of the initial phosphazide intermediate.[8] |

| Perfluoroaryl azide + Aryl phosphine | Fast Staudinger Reaction | 3.68 M⁻¹s⁻¹ | >90% | Electron-withdrawing groups on the aryl azide significantly accelerate the reaction. |

Core Experimental Protocols

This section provides detailed methodologies for key experiments related to the Staudinger ligation, offering a practical guide for researchers.

Protocol 1: Synthesis of a Triarylphosphine Reagent for Standard Staudinger Ligation

This protocol is adapted from the synthesis of methyl 2-(diphenylphosphino)benzoate.[7]

Materials:

-

Methyl 2-iodobenzoate

-

Phenylphosphine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Appropriate aryl iodide

-

Anhydrous, degassed solvent (e.g., toluene)

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

-

Synthesis of Diarylphosphine: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-iodobenzoate and phenylphosphine in anhydrous, degassed toluene.

-

Add a catalytic amount of Pd(OAc)₂ to the solution.

-

Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purify the resulting diarylphosphine intermediate by column chromatography on silica gel.

-

Synthesis of Triarylphosphine: The purified diarylphosphine is then coupled with an appropriate aryl iodide using a similar palladium-catalyzed cross-coupling reaction.

-

Dissolve the diarylphosphine and the aryl iodide in a suitable anhydrous, degassed solvent.

-

Add a palladium catalyst and a suitable ligand (e.g., a phosphine ligand) and a base (e.g., a tertiary amine).

-

Heat the reaction mixture and monitor its progress.

-

After completion, work up the reaction mixture by removing the solvent and purifying the crude product by column chromatography or recrystallization to yield the final triarylphosphine reagent.[7]

Protocol 2: Preparation of an Azido-Amino Acid for Peptide Synthesis

This protocol describes the synthesis of azido-glycine.[9]

Materials:

-

Bromoacetic acid

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve sodium azide in DMSO with stirring.

-

Add bromoacetic acid to the solution. The reaction mixture should be stirred overnight at room temperature.

-

After the reaction is complete, dilute the mixture with deionized water.

-

Adjust the pH of the solution to 2.5 using concentrated HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain azido-glycine.[9]

Protocol 3: General Procedure for Traceless Staudinger Ligation of Peptides on a Solid Support

This protocol provides a general method for ligating a peptide fragment with a C-terminal phosphinothioester to a resin-bound azido-peptide.[9]

Materials:

-

Resin-bound azido-peptide

-

Peptide with a C-terminal phosphinothioester

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Swell the resin-bound azido-peptide in DMF for 1 hour in a peptide synthesis vessel.

-

Dissolve the peptide with the C-terminal phosphinothioester in a mixture of DMF and water (e.g., 10:1 v/v).

-

Add the solution of the phosphinothioester peptide to the swollen resin.

-

Gently agitate the reaction mixture at room temperature. Monitor the progress of the ligation by taking small aliquots of the resin and analyzing the cleaved peptide by mass spectrometry.

-

Once the ligation is complete, wash the resin thoroughly with DMF, dichloromethane, and methanol to remove excess reagents and byproducts.

-

The ligated peptide can then be deprotected and cleaved from the resin using standard procedures.[9]

Protocol 4: Cell Surface Labeling using Staudinger Ligation

This protocol outlines the general steps for labeling cell surface glycans with an azide-modified sugar and a phosphine probe.[2]

Materials:

-

Cultured cells

-

Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

Cell culture medium

-

Phosphine-probe conjugate (e.g., phosphine-FLAG, phosphine-biotin)

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled antibody or streptavidin for detection (if applicable)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture the cells in their appropriate medium. Supplement the medium with the azide-modified sugar precursor (e.g., Ac₄ManNAz) and incubate for a period of time (e.g., 2-3 days) to allow for metabolic incorporation of the azido sugar into cell surface glycans.

-

Ligation Reaction: Harvest the cells and wash them with PBS to remove any unreacted azido sugar.

-

Resuspend the cells in a suitable buffer and add the phosphine-probe conjugate.

-

Incubate the cell suspension at room temperature or 37°C for 1-2 hours to allow the Staudinger ligation to proceed.

-

Detection: Wash the cells with PBS to remove excess phosphine-probe.

-

If a FLAG-tagged phosphine was used, incubate the cells with a fluorescently labeled anti-FLAG antibody. If a biotinylated phosphine was used, incubate with fluorescently labeled streptavidin.

-

Wash the cells again and analyze by flow cytometry or fluorescence microscopy to detect the cell surface labeling.[2]

Visualizing the Core Concepts of the Staudinger Ligation

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with the Staudinger ligation.

Caption: Mechanism of the standard Staudinger ligation.

Caption: Mechanism of the traceless Staudinger ligation.

Caption: Workflow for cell surface engineering via Staudinger ligation.

Caption: Conceptual workflow for probing protein interactions in a signaling pathway.

References

- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 2. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]

- 3. raineslab.com [raineslab.com]

- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 6. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Phosphazide Intermediate in Bioorthogonal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioorthogonal chemistry, the Staudinger ligation has carved a significant niche as a powerful tool for forging covalent bonds in complex biological environments. Central to this reaction is a transient yet crucial intermediate: the phosphazide. This technical guide provides an in-depth exploration of the role of the this compound, detailing the underlying chemical principles, experimental considerations, and applications in biological research and drug development.

Core Principles: The Staudinger Reaction and the Birth of a Bioorthogonal Tool

The journey of the this compound in bioorthogonal chemistry begins with the classic Staudinger reaction, first described by Hermann Staudinger and J. Meyer in 1919. This reaction involves the conversion of an organic azide to an amine upon treatment with a phosphine. The initial and rate-determining step of this transformation is the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which leads to the formation of a linear this compound intermediate.[1][2][3] This intermediate is typically unstable and rapidly loses dinitrogen gas to form an aza-ylide (or iminophosphorane). In the presence of water, this aza-ylide is hydrolyzed to yield a primary amine and a phosphine oxide byproduct.[][5]

The bioorthogonal potential of this chemistry was unlocked by modifying the phosphine reagent. By introducing an electrophilic trap, such as an ester group, in proximity to the phosphine, the intermediate aza-ylide can be intercepted intramolecularly before hydrolysis. This modified reaction, termed the Staudinger ligation, results in the formation of a stable amide bond, effectively and selectively linking two molecules in a biological milieu.[][6]

The this compound, therefore, stands as the gateway to both the classic Staudinger reduction and the bioorthogonal Staudinger ligation. Its formation is the commitment step that initiates these powerful transformations.

The this compound Intermediate: A Transient but Controllable Species

The this compound is generally a transient species, making its direct observation and characterization challenging.[3][7] However, its stability is influenced by several factors, including the electronic and steric properties of both the phosphine and the azide. For instance, electron-donating substituents on the phosphine can accelerate the initial attack on the azide, while bulky substituents on either reactant can sterically hinder the subsequent cyclization and nitrogen extrusion, potentially increasing the lifetime of the this compound intermediate.[3]

While often short-lived, the formation of the this compound is a reversible process in some cases, existing in equilibrium with the starting phosphine and azide.[3] Understanding the factors that govern the stability and reactivity of the this compound is crucial for optimizing the efficiency and selectivity of the Staudinger ligation in various applications.

Quantitative Analysis of Staudinger Ligation Kinetics

The efficiency of a bioorthogonal reaction is paramount for its application in living systems. The kinetics of the Staudinger ligation have been the subject of detailed investigation, providing valuable data for researchers designing labeling experiments. The reaction typically follows second-order kinetics, with the rate being dependent on the concentrations of both the phosphine and the azide.[2][8]

Several factors have been shown to influence the reaction rate:

-

Solvent Polarity: The Staudinger ligation proceeds more rapidly in polar, protic solvents, which stabilize the polar this compound intermediate.[2][8]

-

Phosphine Electronics: Electron-donating substituents on the aryl phosphine increase its nucleophilicity, leading to a faster reaction rate.[8]

-

Azide Structure: The structure of the azide also plays a role. For instance, the reaction with alkyl azides is often rate-limited by the initial formation of the this compound, whereas for some aryl azides, the subsequent intramolecular amide bond formation can be the rate-determining step.[8][9]

The following tables summarize key kinetic data from the literature, providing a comparative overview for experimental design.

| Phosphine Reagent | Azide Reagent | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| (Diphenylphosphino)methanethiol | Benzyl azide | CD₃CN with 5% D₂O | 7.7 x 10⁻³ | [1] |

| Phosphine 7 (a triarylphosphine) | Benzyl azide | CD₃CN with 5% H₂O | (2.5 ± 0.2) x 10⁻³ | [9] |

| Methyl 2-(diphenylphosphanyl)benzoate | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | CD₃CN | 3.68 ± 0.03 | [2] |

| Methyl 2-(diphenylphosphanyl)benzoate | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | CD₃CN/D₂O (1:1) | 18.3 | [2] |

| Proline-based phosphine | Azide-containing substrate | Not specified | 1.12 | [10] |

| Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] for reaction between PFAA 1a and phosphine 2a | Reference |

| C₆D₆ | 0.89 ± 0.01 | [2] |

| CD₂Cl₂ | 1.45 ± 0.02 | [2] |

| THF-d₈ | 2.59 ± 0.03 | [2] |

| CD₃CN | 3.68 ± 0.03 | [2] |

| CD₃CN/D₂O (9:1) | 4.90 ± 0.02 | [2] |

| CD₃CN/D₂O (4:1) | 8.10 ± 0.05 | [2] |

| CD₃CN/D₂O (1:1) | 18.3 ± 0.1 | [2] |

Experimental Protocols

Detailed and reliable protocols are essential for the successful application of the Staudinger ligation. Below are representative methodologies for key experimental procedures.

General Procedure for Traceless Staudinger Ligation

This protocol describes a general method for the traceless Staudinger ligation to form a native amide bond between two peptide fragments.[8]

-

Preparation of Reactants:

-

Synthesize the resin-bound azido-peptide using standard solid-phase peptide synthesis (SPPS) protocols.

-

Synthesize the C-terminal phosphinothioester of the second peptide fragment.

-

-

Ligation Reaction:

-

Swell the resin-bound azido-peptide in a suitable solvent such as dimethylformamide (DMF) for 1 hour.

-

Dissolve the phosphinothioester peptide in a 10:1 mixture of DMF and water.

-

Add the phosphinothioester solution to the swollen resin.

-

Agitate the slurry gently for 12 hours.

-

-

Work-up and Purification:

-

Remove the solvent by filtration.

-

Rinse the resin extensively with DMF and then dichloromethane (CH₂Cl₂).

-

Cleave the ligated peptide from the resin and purify using standard methods such as high-performance liquid chromatography (HPLC).

-

Monitoring Staudinger Ligation Kinetics by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of the Staudinger ligation in real-time.[11][12][13]

-

Sample Preparation:

-

Prepare a stock solution of the phosphine reagent and the azide-containing substrate in a deuterated solvent (e.g., CD₃CN).

-

For reactions in the presence of water, add a defined volume of D₂O.

-

-

NMR Data Acquisition:

-

Acquire an initial spectrum of the reaction mixture immediately after mixing the reactants.

-

Set up a series of 1D NMR experiments to be acquired at regular time intervals. The time between experiments should be chosen based on the expected reaction rate.

-

Monitor the reaction by observing the disappearance of the starting material signals and the appearance of the product signals.

-

-

Data Analysis:

-

Integrate the relevant peaks in each spectrum to determine the concentration of reactants and products over time.

-

Use the integrated data to calculate the reaction rate constant.

-

Visualizing the Chemistry: Diagrams and Workflows

Visual representations are invaluable for understanding the complex mechanisms and workflows involved in the application of this compound chemistry.

Caption: Mechanism of the classic Staudinger reaction.

Caption: Mechanism of the Staudinger ligation.

Caption: Workflow for glycoprotein labeling.

Applications in Research and Drug Development

The Staudinger ligation, enabled by the formation of the this compound intermediate, has found widespread application in various areas of chemical biology and drug development:

-

Protein Engineering and Synthesis: The traceless Staudinger ligation allows for the synthesis of proteins from smaller peptide fragments, enabling the incorporation of unnatural amino acids and post-translational modifications.[8][14]

-

Cell Surface Engineering: Azido sugars can be metabolically incorporated into the glycans on cell surfaces, which can then be labeled with phosphine-conjugated probes for imaging or to modulate cell behavior.[5]

-

Proteomics: The Staudinger ligation can be used to enrich and identify specific classes of proteins, such as glycoproteins, from complex cellular lysates.[15]

-

Drug Delivery and Targeting: The selective nature of the Staudinger ligation makes it a valuable tool for conjugating drugs to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios.

Conclusion

The this compound, though often a fleeting intermediate, is the cornerstone of the Staudinger reaction and its bioorthogonal counterpart, the Staudinger ligation. Its formation from a phosphine and an azide initiates a cascade of events that can lead to either the reduction of the azide to an amine or the formation of a stable amide bond in a biological setting. A thorough understanding of the factors governing the formation, stability, and reactivity of the this compound is essential for the effective design and implementation of Staudinger ligation-based strategies in chemical biology and drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to harness the power of this remarkable bioorthogonal reaction.

References

- 1. jk-sci.com [jk-sci.com]

- 2. raineslab.com [raineslab.com]

- 3. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 5. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]

- 6. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 8. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Staudinger Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. raineslab.com [raineslab.com]

- 15. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Phosphazide Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used to identify and characterize phosphazide intermediates (R₃P=N-N=N-R'). These species are critical, often transient, intermediates in the Staudinger reaction, a cornerstone of synthetic chemistry for the conversion of azides to amines or aza-ylides.[1][2][3][4] While historically considered fleeting species detectable only through spectroscopy, advances in synthetic chemistry have enabled the stabilization and isolation of certain phosphazides, primarily through the use of bulky substituents on the phosphorus atom or by coordination to metal centers.[1][2][3][5] A thorough understanding of their spectroscopic signatures is paramount for mechanistic studies and reaction optimization.

Core Spectroscopic Methodologies

The characterization of this compound intermediates relies on a combination of spectroscopic techniques, each providing unique structural information. The most powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is the most definitive method for identifying and characterizing this compound intermediates in solution. Due to their often-transient nature, low-temperature or in-situ NMR studies are frequently employed.[3]

-

³¹P NMR Spectroscopy: As the central atom in the formation of the intermediate, the phosphorus nucleus provides a direct and sensitive probe. ³¹P NMR spectroscopy offers a wide chemical shift range, making it excellent for distinguishing between the starting phosphine, the this compound intermediate, and the final iminophosphorane product. The this compound intermediate typically appears as a distinct singlet in proton-decoupled spectra. While specific shifts vary with substituents, they fall within a predictable range.

-

¹H and ¹³C NMR Spectroscopy: These techniques are essential for confirming the structure of the organic moieties (R and R') attached to the phosphorus and azide groups, respectively. Changes in the chemical shifts of protons or carbons near the phosphorus atom upon formation of the intermediate can provide further evidence of its existence.

-

¹⁵N NMR Spectroscopy: Although technically challenging due to lower natural abundance and sensitivity, ¹⁵N NMR is a uniquely powerful tool for directly probing the P-N-N-N core. Isotopic labeling (using ¹⁵N-enriched azides) can greatly facilitate these measurements, providing unambiguous evidence of the nitrogen backbone's connectivity.

IR spectroscopy is highly effective for identifying the continued presence of the azide functional group within the this compound intermediate. The key diagnostic signal is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the N=N=N group. This band typically appears in the 2100-2150 cm⁻¹ region for organic azides. Upon coordination to the phosphine to form the this compound, this band persists but may shift slightly, confirming that the N≡N bond has not yet cleaved. The absence of a strong absorption around 2200-2400 cm⁻¹ would indicate the loss of dinitrogen gas and progression of the reaction.[6]

Mass spectrometry is used to determine the molecular weight of the this compound intermediate, providing crucial confirmation of its elemental composition. However, due to the lability of these intermediates, soft ionization techniques are required to prevent fragmentation during analysis.

-

Electrospray Ionization (ESI-MS): This is a preferred method for detecting transient species in solution.[7] this compound intermediates can be observed as protonated molecules ([M+H]⁺) or as adducts with alkali metals, such as lithium ([M+Li]⁺) or sodium ([M+Na]⁺).[8] The use of nano-electrospray from non-aqueous solvents can further enhance the detection of these sensitive compounds.[8]

-

Rapid-Mixing Pulsed-Flow MS: For extremely short-lived intermediates, specialized techniques that interface rapid mixing devices directly with the mass spectrometer can be used to detect species on a sub-second timescale.[7]

Quantitative Spectroscopic Data

The following tables summarize typical quantitative data for the characterization of this compound intermediates.

Table 1: Representative ³¹P NMR Chemical Shifts

| Compound/Class | Description | ³¹P Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Tertiary Phosphines (R₃P) | Starting Material | -60 to +65 | [9][10] |

| Stabilized Phosphazides | Intermediate with bulky groups | +10 to +40 (typical range) | [1] |

| Iminophosphoranes (R₃P=NR') | Final Product (pre-hydrolysis) | +20 to -10 (typical range) |[1] |

Note: Chemical shifts are referenced to 85% H₃PO₄. The specific shift for a this compound is highly dependent on its electronic and steric environment.

Table 2: Key Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Azide (in this compound) | Asymmetric Stretch (νₐₛ N=N=N) | 2050 - 2170 | Strong, Sharp |

| P-N Bond | Stretch | 990 - 1020 | Medium |

| P=O Bond (from oxide byproduct) | Stretch | 1190 - 1250 | Very Strong |

Note: The presence of the N=N=N stretch is the most critical diagnostic feature in the IR spectrum.

Table 3: Mass Spectrometry Ionization Data

| Ionization Technique | Typical Adduct/Ion | Information Provided | Key Consideration |

|---|---|---|---|

| ESI-MS (Positive Mode) | [M+H]⁺, [M+Na]⁺, [M+Li]⁺ | Molecular Weight Confirmation | Soft ionization is crucial to prevent fragmentation.[8] |

| ESI-MS (Negative Mode) | [M+Cl]⁻ | Molecular Weight Confirmation | Can be useful depending on the compound and solvent system.[8] |

Diagrams and Workflows

Visualizing the reaction pathways and experimental processes is key to understanding the characterization of these intermediates.

Caption: Staudinger reaction pathway highlighting the central this compound intermediate.

Caption: Workflow for the in-situ spectroscopic characterization of phosphazides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchwith.montclair.edu [researchwith.montclair.edu]

- 3. Isolation of a Staudinger‐type Intermediate Utilizing a Five‐Membered Phosphorus‐Centered Biradicaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. Detection and identification of transient enzyme intermediates using rapid mixing, pulsed-flow electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray mass spectrometry of phosphoramidites, a group of acid-labile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 31P [nmr.chem.ucsb.edu]

- 10. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

Phosphazide Derivatives: A Technical Guide to Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of phosphazide derivatives. These organophosphorus compounds, characterized by a unique P-N-N-N linkage, are gaining increasing interest in medicinal chemistry due to their potential as therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology. This document details their synthesis via the Staudinger reaction, spectroscopic characterization, and their emerging roles as enzyme inhibitors and modulators of cellular signaling pathways.

Chemical Properties and Synthesis

This compound derivatives are intermediates in the Staudinger reaction, a well-established method for the formation of iminophosphoranes from phosphines and azides.[1][2] While often transient, stabilized phosphazides can be isolated and characterized.[3] Their stability is influenced by the electronic and steric nature of the substituents on both the phosphorus and azide moieties.

The primary route to this compound derivatives is the reaction of a phosphine with an organic azide.[1] This reaction proceeds through a this compound intermediate which can, in many cases, be isolated before it eliminates dinitrogen to form the corresponding iminophosphorane.

General Synthesis via Staudinger Reaction

The reaction involves the nucleophilic attack of a phosphine on the terminal nitrogen of an azide to form the this compound.[2]

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol is a generalized procedure based on the principles of the Staudinger reaction.

Materials:

-

Appropriate organic azide (1.0 eq)

-

Triphenylphosphine (1.05 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the organic azide in the anhydrous solvent under an inert atmosphere.

-

Add triphenylphosphine to the solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The formation of the this compound can be observed by the appearance of a new signal in the ³¹P NMR spectrum.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired this compound derivative.

Table 1: Synthesis and Spectroscopic Data of Representative this compound Derivatives

| Compound ID | R Group on Azide | Phosphine | Solvent | Reaction Time (h) | Yield (%) | ³¹P NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |

| 1a | Phenyl | PPh₃ | THF | 2 | >90 | ~15-25 | ~2100 (N₃ stretch), ~1350 (P=N stretch) | [3] |

| 1b | 4-Nitrophenyl | PPh₃ | DCM | 1 | ~95 | ~18-28 | ~2110 (N₃ stretch), ~1340 (P=N stretch) | [3] |

| 1c | Benzyl | P(p-tolyl)₃ | THF | 3 | ~85 | ~20-30 | ~2095 (N₃ stretch), ~1360 (P=N stretch) | [3] |

Note: Specific chemical shifts and IR bands can vary depending on the substituents.

Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a crucial technique for the characterization of this compound derivatives.[4][5] The phosphorus atom in a this compound typically exhibits a characteristic chemical shift in the range of 10 to 30 ppm (relative to 85% H₃PO₄).[5] This distinct signal allows for straightforward monitoring of the reaction progress and confirmation of product formation.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups in this compound derivatives. The azide group (N₃) typically shows a strong, sharp absorption band around 2100 cm⁻¹. The P=N bond of the this compound moiety may exhibit a stretching vibration in the region of 1300-1400 cm⁻¹.

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as promising scaffolds in drug discovery, with demonstrated activity as both acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease and as anticancer agents.

Acetylcholinesterase Inhibition

Certain this compound derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE increases the levels of acetylcholine in the brain, a key therapeutic strategy for Alzheimer's disease.

Table 2: Acetylcholinesterase Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Structure | AChE IC₅₀ (nM) | Inhibition Type | Reference |

| 8b | Coumarin-based this compound | 34.96 | Competitive | [6] |

| 5b | Phosphazine derivative | 29.85 | Not specified | [6] |

| 5c | Phosphazine derivative | 31.23 | Not specified | [6] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: Kinetic Analysis of Acetylcholinesterase Inhibition

This protocol outlines a general method for determining the kinetic parameters of AChE inhibition by this compound derivatives.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound derivative inhibitor at various concentrations

Procedure:

-

Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, AChE solution, and the inhibitor solution at varying concentrations.

-

Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate (ATCI) and DTNB solution.

-

Measure the rate of the reaction by monitoring the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

-

Determine the initial reaction velocities at each inhibitor and substrate concentration.

-

Analyze the data using Lineweaver-Burk or other suitable plots to determine the type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constants (Ki).[7][8]

Logical Relationship: Acetylcholinesterase Inhibition

Caption: Competitive inhibition of Acetylcholinesterase by a this compound derivative.

Anticancer Activity

While direct studies on this compound derivatives as anticancer agents are emerging, related organophosphorus compounds have shown significant potential.[9][10] The proposed mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.

Potential Signaling Pathways Targeted by this compound Derivatives in Cancer

Based on the activity of structurally related compounds, this compound derivatives may exert their anticancer effects by targeting pathways such as:

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer and promotes cell proliferation and survival.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.

-

JNK and p38 Pathways: The c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways are activated in response to cellular stress and can induce apoptosis.

Experimental Workflow: Investigating Anticancer Mechanisms

Caption: Workflow for evaluating the in vitro anticancer activity of this compound derivatives.

Signaling Pathway: Potential Modulation of STAT3 by this compound Derivatives

Caption: Hypothetical inhibition of the STAT3 signaling pathway by a this compound derivative.

Future Directions

The field of this compound derivatives is ripe for further exploration. Future research should focus on:

-

Expansion of the chemical library: Synthesizing a wider range of this compound derivatives with diverse substituents to establish clear structure-activity relationships.

-

Elucidation of specific molecular targets: Identifying the precise molecular targets of bioactive this compound derivatives to better understand their mechanisms of action.

-

In vivo studies: Evaluating the efficacy and safety of promising this compound derivatives in animal models of disease.

-

Development of more stable analogs: Designing and synthesizing this compound derivatives with enhanced stability to improve their pharmacokinetic properties for potential therapeutic applications.

References

- 1. Staudinger Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Staudinger Reaction [organic-chemistry.org]

- 3. researchwith.montclair.edu [researchwith.montclair.edu]

- 4. mdpi.com [mdpi.com]

- 5. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 6. New phosphazine and this compound derivatives as multifunctional ligands targeting acetylcholinesterase and β-Amyloid aggregation for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Synthesis and Biological Evaluation of Phaeosphaeride A Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Phosphazide Intermediate: A Cornerstone of the Staudinger Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction